1-(2-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one
Description
1-(2-Fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one is a synthetic 4-quinolone derivative characterized by a fluorinated benzyl group at the N1 position, a methoxy group at C6, and a phenylsulfonyl moiety at C2. Its structure combines electron-withdrawing (fluorine, sulfonyl) and electron-donating (methoxy) groups, which influence its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxyquinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO4S/c1-29-17-11-12-21-19(13-17)23(26)22(30(27,28)18-8-3-2-4-9-18)15-25(21)14-16-7-5-6-10-20(16)24/h2-13,15H,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHAVRJCOPIMMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde or ketone.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl chloride and a suitable nucleophile.
Methoxylation: The methoxy group can be introduced through a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.
Sulfonylation: The phenylsulfonyl group can be introduced through a sulfonylation reaction using phenylsulfonyl chloride and a base such as triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
1-(2-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to cleave the methoxy or sulfonyl groups, leading to the formation of corresponding hydroxyl or sulfonic acid derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes, such as DNA replication or protein synthesis.
Interacting with Receptors: Modulating the activity of cell surface or intracellular receptors, leading to changes in cellular signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Structural Diversity
The compound is compared to analogues with modifications in the benzyl, sulfonyl, and quinolinone moieties. Key examples include:
Table 1: Structural Comparison of 4-Quinolone Derivatives
Electronic and Steric Effects
- Chlorine (as in ) offers stronger electron withdrawal but may increase toxicity risks. Methyl groups () increase lipophilicity, improving membrane permeability but reducing aqueous solubility.
- Sulfonyl Group: Phenylsulfonyl (target compound) provides a planar, electron-deficient moiety suitable for π-π stacking. 4-Isopropylphenylsulfonyl () significantly increases hydrophobicity, which may affect pharmacokinetics.
- Fluoro () improves metabolic stability and bioavailability due to its small size and high electronegativity.
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